5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde is a heterocyclic compound that features a furan ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde can be achieved through multi-step organic synthesis. One common method involves the condensation of 3-hydroxy-4-methylpyrrolidine with furan-2-carbaldehyde under controlled conditions. The reaction typically requires a solvent such as methanol and may involve catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids.
Major Products
Oxidation: 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-(3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl)furan-2-carbaldehyde: Similar structure with an additional hydroxymethyl group.
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: Contains a quinazoline ring instead of a pyrrolidine ring.
Uniqueness
5-(3-Hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde is unique due to its specific combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-(3-hydroxy-4-methylpyrrolidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-7-4-11(5-9(7)13)10-3-2-8(6-12)14-10/h2-3,6-7,9,13H,4-5H2,1H3 |
InChI Key |
VJUKMWRGUIWWNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1O)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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